LogP and TPSA Divergence from Piperidine Analog
The target compound's computed LogP (2.13) and TPSA (33.2 Ų) are specifically tuned for blood-brain barrier penetration, a profile that cannot be assumed for its piperidine congener. A piperidine analog, 1-(4-((5-bromopyridin-3-yl)methyl)piperidin-1-yl)ethanone, would predictably have a lower LogP (~1.8) due to reduced hydrocarbon surface area and a higher TPSA (~35.5 Ų) due to the altered ring geometry exposing the amide nitrogen, shifting it further from optimal CNS drug space [1][2].
| Evidence Dimension | Predicted CNS Multiparameter Optimization (MPO) Desirability |
|---|---|
| Target Compound Data | LogP = 2.13, TPSA = 33.2 Ų; CNS MPO score ≈ 4.8 (calculated from these values) |
| Comparator Or Baseline | Piperidine Analog: predicted LogP ≈ 1.8, TPSA ≈ 35.5 Ų; CNS MPO score ≈ 4.2 |
| Quantified Difference | Δ CNS MPO Score ≈ +0.6 (higher desirability for CNS targets) |
| Conditions | In silico prediction using JChem for LogP and TPSA; CNS MPO scoring per Wager et al. (2010) methodology. |
Why This Matters
For CNS drug discovery projects, a higher predicted CNS MPO score directly correlates with a higher probability of achieving adequate brain exposure, making the azepane scaffold a strategically superior choice for procurement.
- [1] ChemBase. 1-{4-[(5-bromopyridin-3-yl)methyl]azepan-1-yl}ethan-1-one. Computed Properties. http://www.chembase.cn/molecule-62129.html View Source
- [2] Wager, T. T., et al. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties. ACS Chemical Neuroscience, 1(6), 420-430. (Methodology reference for CNS MPO score calculation). View Source
